molecular formula C17H13F3O3 B1327972 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone CAS No. 898759-31-4

3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

Cat. No.: B1327972
CAS No.: 898759-31-4
M. Wt: 322.28 g/mol
InChI Key: RJFAWJUYLAUIDO-UHFFFAOYSA-N
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Description

3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethylbenzophenone core can be synthesized via Friedel-Crafts acylation of benzene derivatives with trifluoromethyl ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzophenone core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzophenones or dioxolanes.

Scientific Research Applications

3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves its interaction with various molecular targets. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog without the trifluoromethylbenzophenone core.

    1,3-Dioxane: Similar structure but with a six-membered ring instead of a five-membered dioxolane ring.

    Trifluoromethylbenzophenone: Lacks the 1,3-dioxolane ring but retains the trifluoromethyl and benzophenone core.

Uniqueness

3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it suitable for various applications in synthetic chemistry and material science .

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-7-2-1-6-13(14)15(21)11-4-3-5-12(10-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAWJUYLAUIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645074
Record name [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-31-4
Record name Methanone, [3-(1,3-dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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